(5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes an imidazolidine-2,4-dione core substituted with a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the iodine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or potassium cyanide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interact with kinase enzymes, modulating signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde: A precursor in the synthesis of the target compound.
Imidazolidine-2,4-dione derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of (5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an iodine atom, methoxy group, and prop-2-yn-1-yloxy group on the benzylidene moiety differentiates it from other similar compounds.
Properties
IUPAC Name |
(5E)-5-[(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O4/c1-3-4-21-12-9(15)5-8(7-11(12)20-2)6-10-13(18)17-14(19)16-10/h1,5-7H,4H2,2H3,(H2,16,17,18,19)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXYGPVSDMOAAR-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)I)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)I)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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